

Introduction: The Strategic Utility of a Versatile Aromatic Building Block

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Compound of Interest

Compound Name: *Ethyl 2-methoxy-6-methylbenzoate*

CAS No.: 6520-83-8

Cat. No.: B1361137

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Ethyl 2-methoxy-6-methylbenzoate (CAS No. 6520-83-8) is a polysubstituted aromatic ester that serves as a valuable and versatile intermediate in advanced organic synthesis. Its unique substitution pattern—featuring sterically hindered yet electronically distinct methoxy, methyl, and ethyl ester groups—provides a scaffold ripe for selective chemical manipulation. For researchers in medicinal chemistry and materials science, this compound is not merely a reagent but a strategic starting material for constructing complex molecular architectures. Its applications range from the synthesis of novel pharmaceutical agents to the development of specialized organic materials.^[1]

This guide offers a senior application scientist's perspective on the procurement, synthesis, quality control, and application of **Ethyl 2-methoxy-6-methylbenzoate**, providing field-proven insights and self-validating protocols to empower drug development professionals and researchers.

Section 1: Commercial Availability and Strategic Procurement

The reliable procurement of high-purity starting materials is the foundation of reproducible research and development. **Ethyl 2-methoxy-6-methylbenzoate** is available from several reputable chemical suppliers, though specifications and available quantities can vary.

Key Procurement Considerations:

- **Purity Analysis:** The most common purity assessment for this compound is Gas Chromatography (GC). For applications in drug discovery, a purity of >95% is typically required, as offered by suppliers like TCI. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identify potential impurities that could interfere with subsequent reactions.
- **Documentation:** Ensure the supplier provides a comprehensive Safety Data Sheet (SDS) for proper handling and risk assessment.
- **Scalability:** For drug development projects, consider suppliers who can provide quantities ranging from grams for initial research to kilograms for pilot-scale synthesis.

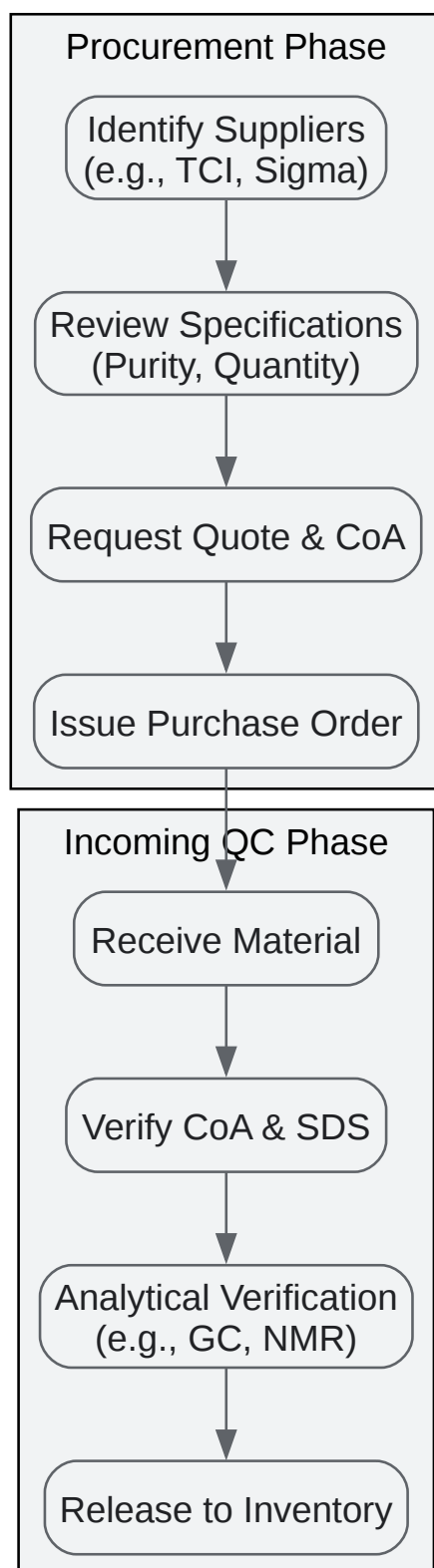
Table 1: Comparison of Commercial Suppliers

Supplier	Product Number (Example)	Purity Specification	Available Quantities	Key Features
Tokyo Chemical Industry (TCI)	M1120	>95.0% (GC)	5g, 25g	High-purity grade suitable for R&D.
Santa Cruz Biotechnology	sc-269208	Not specified	1g, 5g, 10g	Offered for biochemical research purposes.[2]
BLD Pharm	BD138626	≥95.0%	5g, 25g, 100g	Provides access to analytical data like NMR.[3]
Sigma-Aldrich	733877	AldrichCPR*	1g, 5g	Part of a collection of rare chemicals.[4]

*Note: AldrichCPR products are for early discovery; the buyer assumes responsibility for confirming identity and purity.[4]

Procurement Workflow Diagram

The following diagram illustrates a logical workflow for the procurement and incoming quality control of **Ethyl 2-methoxy-6-methylbenzoate**.



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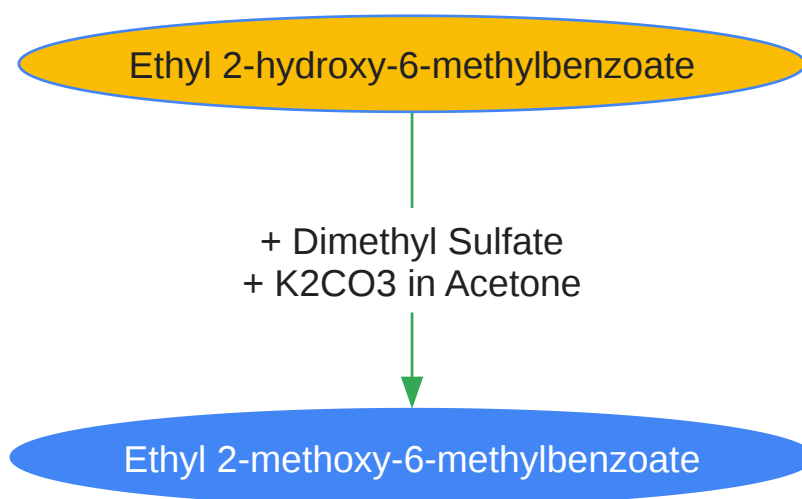
Caption: A standard workflow for sourcing and validating chemical reagents.

Section 2: Synthesis and Mechanistic Insights

Understanding the synthesis of **Ethyl 2-methoxy-6-methylbenzoate** is crucial for troubleshooting and process optimization. The most direct and common laboratory-scale synthesis involves the methylation of the corresponding phenol, Ethyl 2-hydroxy-6-methylbenzoate (also known as ethyl 6-methylsalicylate). This reaction is a classic example of a Williamson ether synthesis.

Synthetic Pathway: O-Methylation

The reaction proceeds by deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks the methylating agent (e.g., dimethyl sulfate) in an SN2 reaction to form the methoxy ether.



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Caption: O-methylation of the phenolic precursor to yield the target product.

Detailed Laboratory Synthesis Protocol

This protocol describes a self-validating system for the synthesis of **Ethyl 2-methoxy-6-methylbenzoate**. The causality for each step is explained to ensure experimental integrity.

Objective: To synthesize **Ethyl 2-methoxy-6-methylbenzoate** from Ethyl 2-hydroxy-6-methylbenzoate.

Materials:

- Ethyl 2-hydroxy-6-methylbenzoate (1.0 eq)
- Anhydrous Potassium Carbonate (K_2CO_3 , 2.0 eq), finely powdered
- Dimethyl Sulfate ($(CH_3)_2SO_4$, 1.2 eq)
- Anhydrous Acetone (solvent)
- Diethyl Ether (for extraction)
- Saturated Sodium Bicarbonate solution ($NaHCO_3$)
- Brine (saturated $NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Methodology:

- Reaction Setup:
 - To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-hydroxy-6-methylbenzoate (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of starting material).
 - Causality: A dry apparatus prevents the hydrolysis of the base and potential side reactions. Acetone is an excellent polar aprotic solvent for this SN_2 reaction, dissolving the organic starting material while being compatible with the base.
- Addition of Base:
 - Add finely powdered anhydrous potassium carbonate (2.0 eq). Stir the suspension vigorously for 15 minutes at room temperature.
 - Causality: K_2CO_3 is a mild, effective base for deprotonating the phenol. Using a slight excess ensures complete formation of the phenoxide. Fine powder increases the surface area, accelerating the reaction.

- Addition of Methylating Agent:
 - Slowly add dimethyl sulfate (1.2 eq) to the suspension via a dropping funnel over 10 minutes.
 - Causality: Dimethyl sulfate is a highly efficient but toxic methylating agent. A slight excess drives the reaction to completion. Slow addition controls the initial exotherm of the reaction.
- Reaction and Monitoring:
 - Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase. The product spot should appear at a higher R_f than the starting material.
 - Causality: Heating provides the necessary activation energy for the S_N2 reaction. TLC is a critical in-process control to determine reaction completion and prevent the formation of degradation byproducts from prolonged heating.
- Workup and Isolation:
 - Cool the reaction mixture to room temperature and filter off the K₂CO₃ solids, washing the filter cake with a small amount of acetone.
 - Concentrate the filtrate under reduced pressure to remove the acetone.
 - Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel.
 - Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted acidic starting material, and then with brine (1 x 30 mL) to remove residual water.
 - Causality: The aqueous workup removes inorganic salts and unreacted starting material. The brine wash helps to break any emulsions and initiates the drying process.
- Purification:

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes, to afford **Ethyl 2-methoxy-6-methylbenzoate** as a clear liquid.

Section 3: Quality Control and Analytical Characterization

Rigorous analytical characterization is non-negotiable. For a key starting material like this, identity, purity, and the absence of process-related impurities must be confirmed.

Primary Analytical Techniques:

- Gas Chromatography (GC): Ideal for assessing the purity of this volatile compound. A flame ionization detector (FID) provides excellent sensitivity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the molecular structure.
- Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns for structural elucidation.
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (ester $\text{C}=\text{O}$, $\text{C}-\text{O}$ bonds, aromatic ring).

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

Objective: To determine the purity of **Ethyl 2-methoxy-6-methylbenzoate**.

Instrumentation & Conditions:

- GC System: Agilent 7890 or equivalent with FID.
- Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 μm film thickness).

- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- Injector: Split mode (50:1), 250°C.
- Oven Program: Initial temp 100°C, hold for 2 min. Ramp at 15°C/min to 250°C, hold for 5 min.
- Detector: FID, 280°C.
- Sample Preparation: Prepare a ~1 mg/mL solution in ethyl acetate.

Methodology:

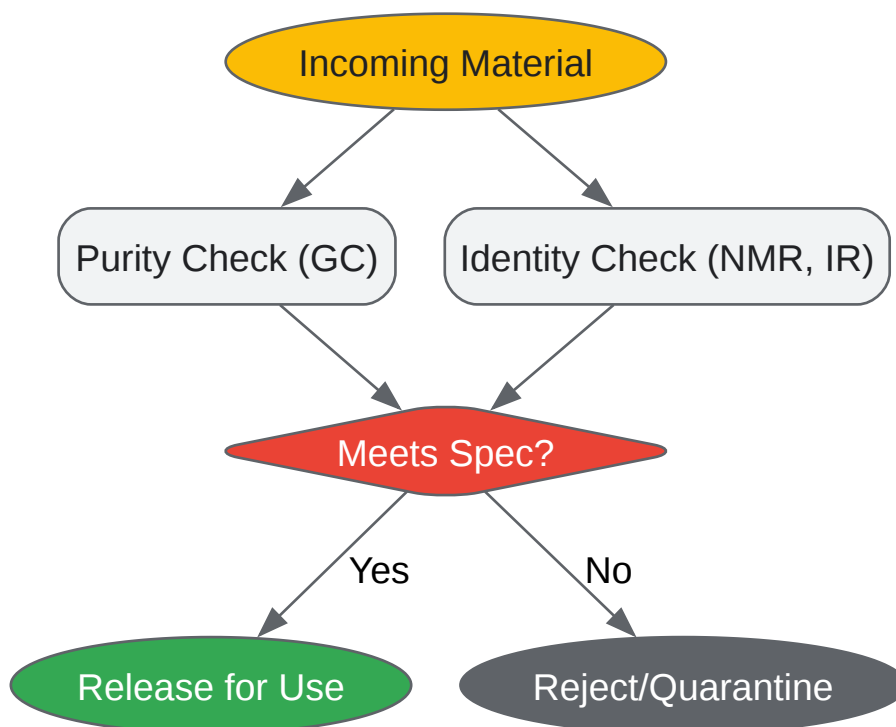
- Inject 1 μ L of the prepared sample into the GC.
- Acquire the chromatogram.
- Integrate all peaks and calculate the area percent of the main peak corresponding to the product. Purity is reported as % Area.

Table 2: Predicted Spectroscopic Data for Ethyl 2-methoxy-6-methylbenzoate

(Note: As direct experimental spectra are not widely published, these predictions are based on established chemical shift theory and data from structurally analogous compounds such as ethyl 2-methoxybenzoate and ethyl 2-methylbenzoate.)^{[5][6][7]}

Technique	Parameter	Predicted Value/Observation
^1H NMR	δ (ppm, CDCl_3)	~ 7.2-7.3 (t, 1H, Ar-H), ~6.7-6.8 (d, 2H, Ar-H), ~4.3 (q, 2H, - OCH_2CH_3), ~3.8 (s, 3H, - OCH_3), ~2.3 (s, 3H, Ar- CH_3), ~1.4 (t, 3H, - OCH_2CH_3)
^{13}C NMR	δ (ppm, CDCl_3)	~168 (C=O), ~158 (Ar-C- OCH_3), ~138 (Ar-C- CH_3), ~130 (Ar-CH), ~122 (Ar-C- CO_2Et), ~108 (Ar-CH), ~61 (- OCH_2CH_3), ~56 (- OCH_3), ~20 (Ar- CH_3), ~14 (- OCH_2CH_3)
Mass Spec (EI)	m/z	194 (M^+), 165 ($\text{M}^+ - \text{C}_2\text{H}_5$), 149 ($\text{M}^+ - \text{OCH}_2\text{CH}_3$), 135, 121, 91
IR Spectroscopy	ν (cm^{-1})	~2980 (C-H), ~1725 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1250, 1080 (C-O, ether/ester)

Quality Control Workflow Diagram



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Caption: A typical QC decision workflow for a chemical starting material.

Section 4: Applications in Advanced Synthesis

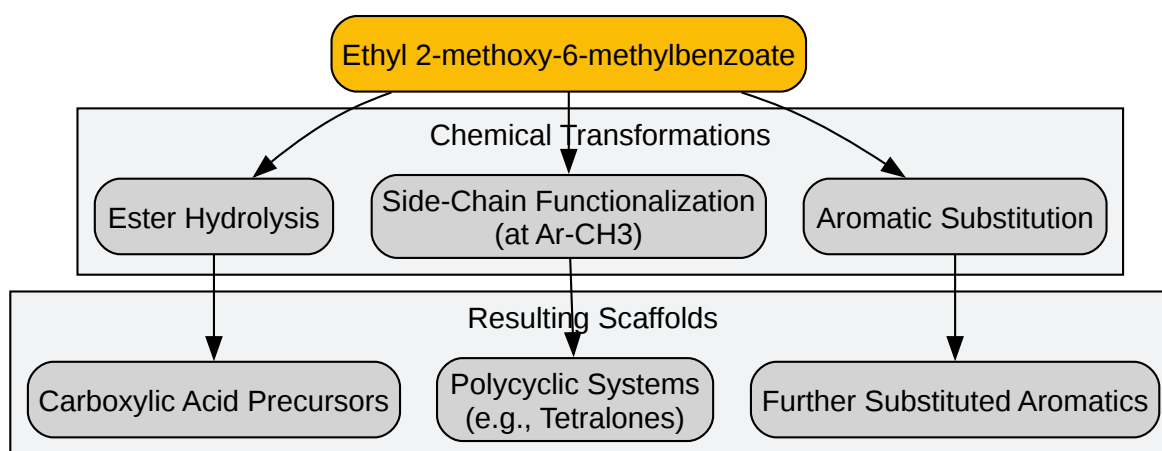
Ethyl 2-methoxy-6-methylbenzoate is primarily used as an intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications. It is a precursor for more complex structures, particularly in pharmaceutical synthesis.^[1]

Table 3: Examples of Downstream Products and Synthetic Utility

Downstream Product	Synthetic Transformation	Potential Application Area
2-Methoxy-6-(2-oxo-2-phenyl-ethyl)-benzoic acid ethyl ester	Claisen condensation or related C-C bond formation at the methyl group.	Building block for flavonoids, chalcones.
8-methoxy-3-phenyl-2-phenylsulfonyl-1-tetralone	Multi-step synthesis involving cyclization reactions.	Scaffolds for CNS-active agents, kinase inhibitors.
2-Methoxy-6-(2-oxo-pentyl)-benzoic acid ethyl ester	Acylation/alkylation of the aromatic ring or activated methyl group.	Intermediates for natural product synthesis.

Data derived from downstream products listed for CAS 6520-83-8.[1]

Role as a Key Intermediate Diagram



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Caption: Utility of the title compound as a versatile starting material.

Section 5: Safety, Handling, and Storage Protocols

Proper handling of all chemicals is paramount to ensuring laboratory safety. While a specific, comprehensive SDS for **Ethyl 2-methoxy-6-methylbenzoate** is not widely available, data from

suppliers and structurally related compounds allow for a robust safety assessment.

Known Hazards:

- Irritation: May cause skin and eye irritation upon contact.[\[1\]](#)
- Flammability: Classified as a flammable substance.[\[1\]](#) Keep away from open flames and sources of ignition.

Personal Protective Equipment (PPE) and Handling:

- Eye Protection: Always wear chemical safety goggles or a face shield.
- Hand Protection: Use chemically resistant gloves (e.g., nitrile).
- Ventilation: Handle in a well-ventilated laboratory fume hood to avoid inhalation of vapors.
- General Hygiene: Avoid ingestion and inhalation. Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[1\]](#)[\[3\]](#)
- Keep away from oxidizing agents and incompatible materials.

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